1-methyl-5-(1H-pyrazol-4-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(1H-pyrazol-4-yl)-1H-imidazole is a heterocyclic compound that features both pyrazole and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(1H-pyrazol-4-yl)-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1-methyl-1H-pyrazol-5-amine, the compound can be synthesized via a series of steps including amination, reduction, esterification, and condensation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(1H-pyrazol-4-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Methyl-5-(1H-pyrazol-4-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-(1H-pyrazol-4-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazol-5-amine
- 1-Phenyl-1H-pyrazol-4-ylmethanamine
- 4-Methyl-1H-imidazol-5-ylmethanamine
Uniqueness: 1-Methyl-5-(1H-pyrazol-4-yl)-1H-imidazole is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a versatile scaffold for further functionalization and exploration in various research fields .
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1-methyl-5-(1H-pyrazol-4-yl)imidazole |
InChI |
InChI=1S/C7H8N4/c1-11-5-8-4-7(11)6-2-9-10-3-6/h2-5H,1H3,(H,9,10) |
InChI Key |
HUBOXMFPCWZTOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.